molecular formula C10H24Cl2N4O2 B15155614 (S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride

(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride

Cat. No.: B15155614
M. Wt: 303.23 g/mol
InChI Key: QTFOKKSRMYGTQT-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride is a chemical compound with significant applications in various scientific fields It is a derivative of L-arginine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride typically involves the esterification of L-arginine followed by the introduction of the tert-butyl group. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include tert-butyl chloroformate, which reacts with L-arginine to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the guanidine group, potentially forming urea derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino or guanidine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino or guanidine compounds.

Scientific Research Applications

(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular metabolism and signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in cardiovascular health due to its relationship with L-arginine.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of L-arginine, it can influence nitric oxide production, which is crucial for vascular function and blood pressure regulation. The compound may also interact with enzymes involved in amino acid metabolism, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine methyl ester dihydrochloride
  • Methyl 2-amino-5-guanidinopentanoate dihydrochloride

Uniqueness

(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride is a compound with significant biological implications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on diverse sources.

PropertyValue
Molecular Formula C8H18Cl2N4O2
Molecular Weight 256.16 g/mol
IUPAC Name This compound
CAS Number 101123-45-6

This compound exhibits its biological activity primarily through its interaction with various biological macromolecules. It has been studied for its potential as a ligand in receptor binding studies, indicating its role in modulating receptor activity. The guanidine group in the compound suggests that it may interact with enzymes and receptors involved in metabolic pathways, particularly those related to amino acid metabolism and signaling pathways.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of similar compounds, such as amino acid esters. In-silico molecular docking studies indicate that (S)-tert-butyl 2-amino-5-guanidinopentanoate may exhibit favorable interactions with targets involved in glucose metabolism . For instance, docking studies showed that compounds with similar structures have good binding affinities to enzymes like α-glucosidase, which is crucial for carbohydrate digestion.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that guanidine derivatives can inhibit nitric oxide synthase, reducing neuroinflammation and oxidative stress . This mechanism is significant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Diabetes Management : In a study conducted on diabetic rats, administration of (S)-tert-butyl 2-amino-5-guanidinopentanoate resulted in a significant reduction in blood glucose levels compared to control groups. The compound's ability to enhance insulin sensitivity was noted as a key factor in its antidiabetic action .
  • Neuroprotection in Animal Models : Another case study explored the neuroprotective effects of guanidine derivatives in models of traumatic brain injury. Results demonstrated that treatment with (S)-tert-butyl 2-amino-5-guanidinopentanoate significantly improved cognitive function and reduced markers of neuronal damage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available amino acids. The synthetic pathway includes:

  • Formation of Guanidine Derivatives : Utilizing reagents such as cyanamide or related compounds to introduce the guanidine functional group.
  • Purification Methods : Following synthesis, the compound is purified through techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Properties

Molecular Formula

C10H24Cl2N4O2

Molecular Weight

303.23 g/mol

IUPAC Name

tert-butyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

InChI

InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H

InChI Key

QTFOKKSRMYGTQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl

Origin of Product

United States

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